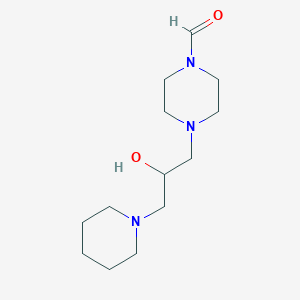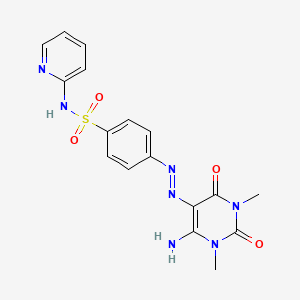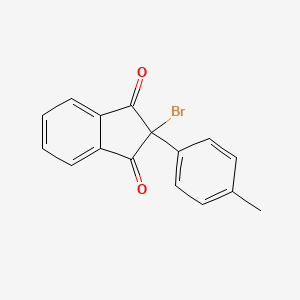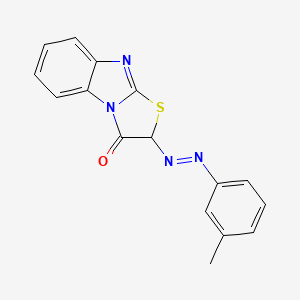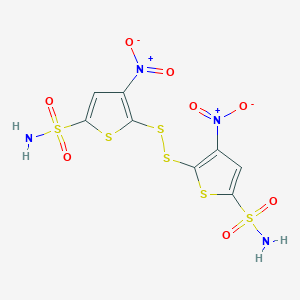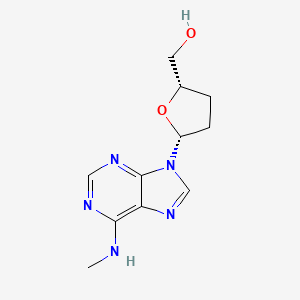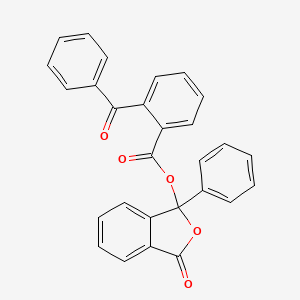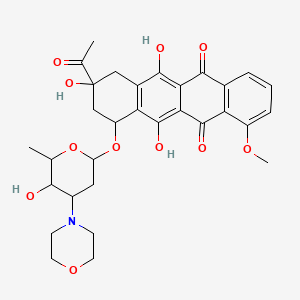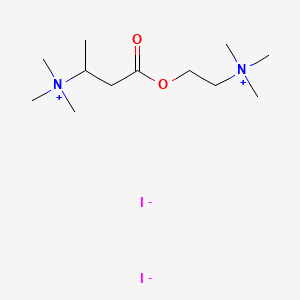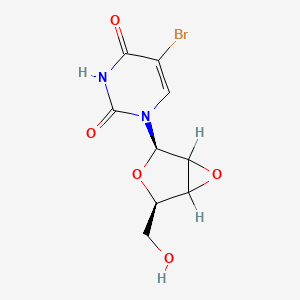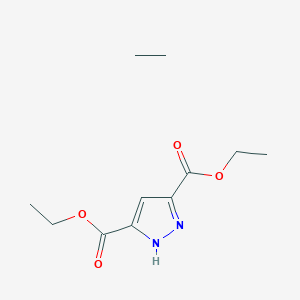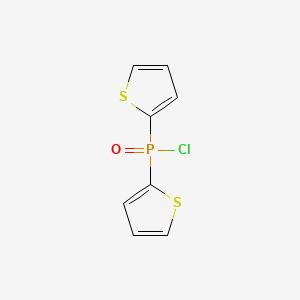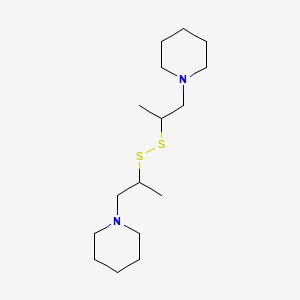
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine is an organic compound that features a piperidine ring, which is a six-membered heterocyclic amine. This compound is notable for its unique structure, which includes a disulfide linkage and a piperidine moiety. Piperidine derivatives are widely recognized for their importance in medicinal chemistry and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Disulfide Linkage: The disulfide linkage is introduced by reacting a thiol with a suitable disulfide precursor under mild oxidative conditions.
Attachment of the Piperidine Moiety: The final step involves the attachment of the piperidine moiety to the disulfide linkage through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of piperidine derivatives often involves large-scale hydrogenation processes using robust catalysts such as nickel or cobalt-based systems . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine undergoes various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones under strong oxidative conditions.
Reduction: Reduction of the disulfide linkage can yield thiols or other reduced sulfur species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted piperidine derivatives .
Scientific Research Applications
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine involves its interaction with molecular targets through its piperidine and disulfide moieties. The disulfide linkage can undergo redox reactions, influencing cellular redox states and modulating enzyme activities . The piperidine ring can interact with various receptors and enzymes, affecting their function and leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog without the disulfide linkage.
Pyridine: A structurally related compound with a nitrogen atom in a six-membered ring.
Piperazine: Contains two nitrogen atoms in a six-membered ring.
Uniqueness
1-(2-((1-Methyl-2-(1-piperidinyl)ethyl)dithio)propyl)piperidine is unique due to its disulfide linkage, which imparts distinct redox properties and potential biological activities not found in simpler piperidine derivatives .
Properties
CAS No. |
1227-47-0 |
|---|---|
Molecular Formula |
C16H32N2S2 |
Molecular Weight |
316.6 g/mol |
IUPAC Name |
1-[2-(1-piperidin-1-ylpropan-2-yldisulfanyl)propyl]piperidine |
InChI |
InChI=1S/C16H32N2S2/c1-15(13-17-9-5-3-6-10-17)19-20-16(2)14-18-11-7-4-8-12-18/h15-16H,3-14H2,1-2H3 |
InChI Key |
BWDJDIXFZROUAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCCC1)SSC(C)CN2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


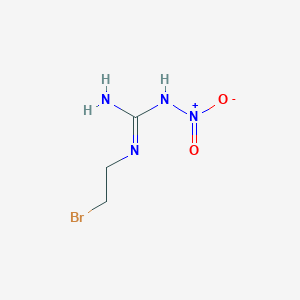
![trisodium;4-[[4-chloro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[[1-ethyl-6-hydroxy-4-methyl-2-oxo-5-(sulfonatomethyl)pyridin-3-yl]diazenyl]benzenesulfonate](/img/structure/B15196367.png)
